molecular formula C11H11F2NO2 B1486622 2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid CAS No. 1218402-52-8

2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid

Cat. No. B1486622
M. Wt: 227.21 g/mol
InChI Key: LLCVJLSDVSYPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid, otherwise known as CPAA, is a compound of interest in scientific research due to its potential applications in the synthesis of pharmaceuticals. CPAA is a derivative of acetic acid, a weak acid that is commonly used in organic synthesis. It is a cyclic amide, a type of amide that is formed by the reaction of an amine and an acid, and is composed of a six-membered ring of three nitrogen atoms and three carbon atoms. CPAA has been studied extensively due to its potential applications in the synthesis of pharmaceuticals and other compounds.

Mechanism Of Action

The mechanism of action of CPAA is not well understood, but it is believed to be related to its structure. CPAA is a cyclic amide, which means that it contains a six-membered ring of three nitrogen atoms and three carbon atoms. This ring structure is thought to be responsible for the compound’s ability to interact with other molecules, including drugs and other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of CPAA are not well understood. However, it is known that CPAA can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are hormones that play a role in inflammation and pain.

Advantages And Limitations For Lab Experiments

CPAA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable in solution. Additionally, CPAA has a low toxicity, which makes it safer to use in experiments. However, CPAA has several limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CPAA is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of CPAA in scientific research. CPAA could be used to synthesize other compounds, such as vitamins, hormones, and food additives. Additionally, CPAA could be used to develop new drugs, such as anti-cancer drugs or antibiotics. Finally, CPAA could be used to study the mechanisms of action of other compounds, such as hormones or drugs, and to develop new therapies for various diseases.

Scientific Research Applications

CPAA has been studied extensively due to its potential applications in the synthesis of pharmaceuticals and other compounds. In particular, CPAA has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and antibiotics. CPAA has also been used in the synthesis of other compounds, such as vitamins, hormones, and food additives.

properties

IUPAC Name

2-(cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-7-2-1-3-8(13)9(7)10(11(15)16)14-6-4-5-6/h1-3,6,10,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCVJLSDVSYPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(C2=C(C=CC=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid

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